molecular formula C20H20N4O3S3 B12021405 N'-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}nicotinohydrazide

N'-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}nicotinohydrazide

Cat. No.: B12021405
M. Wt: 460.6 g/mol
InChI Key: SPJIDULQRMKMKW-FOWTUZBSSA-N
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Description

N’-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}nicotinohydrazide is a complex organic compound with the molecular formula C20H20N4O3S3 and a molecular weight of 460.599 g/mol . This compound is known for its unique structure, which includes a thiazolidinone ring, a thiophene moiety, and a nicotinohydrazide group. It is primarily used in scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}nicotinohydrazide typically involves multiple steps:

    Formation of Thiazolidinone Ring: The initial step involves the reaction of a thiophene derivative with a thioamide to form the thiazolidinone ring.

    Condensation Reaction: The thiazolidinone intermediate is then subjected to a condensation reaction with a nicotinohydrazide derivative under controlled conditions to form the final product.

The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N’-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}nicotinohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinone ring and the thiophene moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

N’-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}nicotinohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}nicotinohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of key enzymes .

Comparison with Similar Compounds

Similar Compounds

  • N’-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}isonicotinohydrazide
  • (5E)-3-[6-OXO-6-(4-PHENYL-1-PIPERAZINYL)HEXYL]-5-(2-THIENYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE

Uniqueness

N’-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}nicotinohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H20N4O3S3

Molecular Weight

460.6 g/mol

IUPAC Name

N'-[6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanoyl]pyridine-3-carbohydrazide

InChI

InChI=1S/C20H20N4O3S3/c25-17(22-23-18(26)14-6-4-9-21-13-14)8-2-1-3-10-24-19(27)16(30-20(24)28)12-15-7-5-11-29-15/h4-7,9,11-13H,1-3,8,10H2,(H,22,25)(H,23,26)/b16-12+

InChI Key

SPJIDULQRMKMKW-FOWTUZBSSA-N

Isomeric SMILES

C1=CC(=CN=C1)C(=O)NNC(=O)CCCCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S

Canonical SMILES

C1=CC(=CN=C1)C(=O)NNC(=O)CCCCCN2C(=O)C(=CC3=CC=CS3)SC2=S

Origin of Product

United States

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